Org 2766

Catalog No.
S538215
CAS No.
50913-82-1
M.F
C40H55N9O11S
M. Wt
870.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Org 2766

CAS Number

50913-82-1

Product Name

Org 2766

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C40H55N9O11S

Molecular Weight

870.0 g/mol

InChI

InChI=1S/C40H55N9O11S/c1-61(59,60)19-17-28(42)35(52)45-30(15-16-34(50)51)37(54)48-32(22-27-23-43-24-44-27)39(56)47-31(20-25-10-4-2-5-11-25)38(55)46-29(14-8-9-18-41)36(53)49-33(40(57)58)21-26-12-6-3-7-13-26/h2-7,10-13,23-24,28-33H,8-9,14-22,41-42H2,1H3,(H,43,44)(H,45,52)(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,50,51)(H,57,58)/t28-,29+,30-,31-,32-,33-/m0/s1

InChI Key

QUCFVNGGGFLOES-ACQYNFKHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

ACTH (4-9), methylsulfonylaminobutyryl-Lys(8)-Phe(9)-, ACTH(4-9), methylsulfonylaminobutyryl-Lysyl(8)-Phenylalanine(9)-, methylsulfonylaminobutyryl-8-Lys-9-Phe-ACTH (4-9), MSH-ACTH (4-9) analog, Org 2766, Org 2766, (all-L)-isomer, Org 2766, (D-alpha-Glu)-isomer, Org 2766, (D-Phe)-isomer

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Isomeric SMILES

CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N

The exact mass of the compound H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH is 793.3429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Org 2766 (CAS: 50913-82-1) is a highly modified, synthetic adrenocorticotropic hormone (ACTH) 4-9 analog with the sequence H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH. Designed specifically for neuropharmacological and neurotoxicological research, it isolates the neurotrophic properties of the ACTH peptide family from their classic steroidogenic activities [1]. By utilizing specific amino acid substitutions—namely the oxidation of methionine and the incorporation of a D-lysine residue—Org 2766 achieves quantifiably higher resistance to proteolytic degradation compared to endogenous peptides [2]. For scientific buyers and principal investigators, this compound serves as a critical material choice when establishing reproducible in vivo models of nerve regeneration and chemotherapy-induced neuropathy, where the confounding variables of natural hormone instability and corticotropic side effects must be strictly eliminated.

Substituting Org 2766 with natural ACTH (4-10) or ACTH (4-9) fragments fundamentally compromises experimental reproducibility and in vivo dosing regimens. Endogenous ACTH fragments are highly susceptible to rapid enzymatic degradation by plasma carboxypeptidases and aminopeptidases, resulting in an extremely short plasma half-life of approximately 2 to 3 minutes [1]. This rapid clearance necessitates continuous infusion or unfeasibly frequent dosing to maintain therapeutic exposure. Furthermore, natural ACTH fragments retain binding affinity for classic melanocortin receptors (e.g., MC4-R), which introduces unwanted melanogenic or metabolic off-target effects [2]. Org 2766’s structural modifications prevent this rapid enzymatic cleavage and eliminate melanocortin receptor binding, making natural analogs non-viable substitutes for precise neuroprotective profiling.

Metabolic Stability and Protease Resistance

The primary procurement advantage of Org 2766 over endogenous ACTH fragments is its engineered resistance to proteolytic cleavage. While natural ACTH (4-10) is rapidly degraded by serum proteases, yielding a plasma half-life of merely 2 to 3 minutes, the incorporation of D-Lys at position 8 and Met(O2) at position 4 in Org 2766 blocks carboxypeptidase and aminopeptidase activity [1]. This structural constraint significantly extends the intact peptide's half-life and pharmacological duration of action, allowing for stable systemic exposure following subcutaneous injection without the need for continuous infusion pumps [2].

Evidence DimensionPlasma half-life and enzymatic degradation rate
Target Compound DataOrg 2766 exhibits prolonged pharmacological duration with bi-exponential elimination and stable intact plasma levels post-injection.
Comparator Or BaselineNatural ACTH (4-10) (Half-life of ~2-3 minutes).
Quantified DifferenceOrders of magnitude increase in in vivo stability and functional half-life.
ConditionsIn vivo plasma stability assays following subcutaneous injection.

Ensures sustained in vivo exposure for neurotrophic studies, drastically reducing dosing frequency and improving experimental reproducibility.

Neurotrophic and Behavioral Potency

Org 2766 was specifically optimized to maximize neurotrophic and behavioral efficacy while minimizing the required peptide load. In comparative behavioral assays, such as avoidance behavior retention and neurotrophic sprouting models, Org 2766 demonstrates a strictly quantified increase in potency. Research indicates that Org 2766 is up to 1,000 times more potent than the baseline ACTH (4-10) sequence [1]. This potency shift allows researchers to elicit maximal neuroprotective effects at microgram-per-kilogram dosages rather than the milligram quantities required for natural fragments [2].

Evidence DimensionBehavioral and neurotrophic potency
Target Compound DataMaximal efficacy achieved at micro-doses (e.g., 10-100 μg/kg range).
Comparator Or BaselineACTH 4-10
Quantified DifferenceOrg 2766 is approximately 1,000-fold more potent than ACTH 4-10.
ConditionsIn vivo behavioral retention and neurotrophic sprouting assays.

Allows for ultra-low dosing regimens, minimizing peptide consumption costs and reducing the risk of injection-site toxicity or systemic overload.

Receptor Selectivity and Elimination of Off-Target Binding

A critical differentiator for Org 2766 in material selection is its absolute lack of binding to classic melanocortin receptors (MC1R-MC5R), which mediate the endocrine and melanogenic effects of natural ACTH. While ACTH 4-10 and alpha-MSH exhibit measurable affinity for these receptors, quantitative autoradiography and receptor binding assays confirm that Org 2766 has zero binding affinity for the identified MC receptors [1]. Instead, it exerts its effects through distinct, non-opiate, non-melanocortin neurotrophic binding sites in the spinal cord and brain [2]. This complete decoupling from the endocrine system prevents confounding metabolic side effects.

Evidence DimensionMelanocortin receptor (MC1R-MC5R) binding affinity
Target Compound DataOrg 2766 shows 0% binding affinity to classic MC receptors.
Comparator Or BaselineACTH 4-10 and alpha-MSH (Positive binding to MC receptors).
Quantified DifferenceComplete elimination of melanocortin receptor binding.
ConditionsIn vitro receptor binding assays and quantitative autoradiography.

Guarantees that observed experimental outcomes are strictly neurotrophic, eliminating the need to control for corticotropic or melanogenic variables.

Chemoprotective Efficacy in Cisplatin-Induced Neurotoxicity

Org 2766 is utilized as a standardized positive control in neurotoxicology. In chronic cisplatin administration models, cisplatin induces a marked decrease in sensory nerve conduction velocity (SNCV) and a loss of thick myelinated fibers. Co-administration of Org 2766 completely prevents this cisplatin-induced decrease in SNCV and preserves the normal distribution of myelinated fibers [1]. Crucially, quantitative studies confirm that Org 2766 achieves this neuroprotection without altering or compromising the anti-tumor efficacy of the cisplatin regimen [2].

Evidence DimensionSensory Nerve Conduction Velocity (SNCV) and fiber preservation
Target Compound DataOrg 2766 co-treatment maintains baseline SNCV and prevents the shift in myelinated fiber distribution.
Comparator Or BaselineCisplatin/saline treatment (Significant decrease in SNCV and thick myelinated fibers).
Quantified DifferenceComplete prevention of functional and morphological neurotoxic decline.
ConditionsIn vivo chronic cisplatin neurotoxicity model (7.5 weeks).

Establishes Org 2766 as the gold-standard positive control for evaluating novel chemoprotective agents against platinum-based neurotoxicity.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Modeling

Directly downstream of its proven efficacy in preventing cisplatin-induced SNCV decline, Org 2766 is the preferred positive control in CIPN drug discovery. It allows researchers to validate neuroprotective assays and benchmark the efficacy of novel compounds aimed at preserving myelinated fibers during platinum-based chemotherapy [1].

Peripheral Nerve Regeneration and Crush Injury Assays

Because of its high metabolic stability and potent neurotrophic sprouting induction, Org 2766 is highly suited for in vivo sciatic nerve crush models. Its extended half-life ensures that the peptide remains active during the critical early stages of axonal regeneration, making it a more reliable choice than rapidly degrading natural ACTH fragments [2].

Neuropharmacological Profiling of Non-Endocrine Pathways

Given its complete lack of binding to classic melanocortin receptors, Org 2766 is a highly specific tool compound for isolating pure neurotrophic mechanisms. It is utilized in receptor-binding autoradiography and behavioral studies where corticotropic or melanogenic off-target effects would otherwise confound the data [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

10

Exact Mass

869.37417478 Da

Monoisotopic Mass

869.37417478 Da

Heavy Atom Count

61

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OP1H5I4TBQ

Sequence

XEHFKF

MeSH Pharmacological Classification

Anticonvulsants

Other CAS

50913-82-1

Dates

Last modified: 02-18-2024
1: Van der Zee CE, Brakkee JH, Gispen WH. alpha-MSH and Org.2766 in peripheral nerve regeneration: different routes of delivery. Eur J Pharmacol. 1988 Mar 15;147(3):351-7. PubMed PMID: 2837394.
2: Valk GD, Kappelle AC, Tjon-A-Tsien AM, Bravenboer B, Bakker K, Michels RP, Groenhout CM, Bertelsmann FW. Treatment of diabetic polyneuropathy with the neurotrophic peptide ORG 2766. J Neurol. 1996 Mar;243(3):257-63. PubMed PMID: 8936356.
3: Buitelaar JK, Dekker ME, van Ree JM, van Engeland H. A controlled trial with ORG 2766, an ACTH-(4-9) analog, in 50 relatively able children with autism. Eur Neuropsychopharmacol. 1996 Mar;6(1):13-9. PubMed PMID: 8866933.
4: Hovestadt A, van der Burg ME, Verbiest HB, van Putten WL, Vecht CJ. The course of neuropathy after cessation of cisplatin treatment, combined with Org 2766 or placebo. J Neurol. 1992 Mar;239(3):143-6. PubMed PMID: 1315383.
5: Buitelaar JK, van Engeland H, de Kogel KH, de Vries H, van Hooff JA, van Ree JM. The use of adrenocorticotrophic hormone (4-9) analog ORG 2766 in autistic children: effects on the organization of behavior. Biol Psychiatry. 1992 Jun 1;31(11):1119-29. PubMed PMID: 1326339.
6: Sporel-Ozakat RE, Edwards PM, Van der Hoop RG, Gispen WH. An ACTH-(4-9) analogue, Org 2766, improves recovery from acrylamide neuropathy in rats. Eur J Pharmacol. 1990 Sep 21;186(2-3):181-7. PubMed PMID: 1963145.
7: van Huizen F, Philipsen HL, Draaijer J, Hermkens PH, ten Kortenaar PB, Tonnaer JA. Binding of a biotinylated neurotrophic ACTH(4-9) analogue, Org 2766, to neurofilament-positive cells in primary or cell line cultures. Peptides. 1993 Nov-Dec;14(6):1205-13. PubMed PMID: 8134302.
8: Cardinaal RM, de Groot JC, Huizing EH, Veldman JE, Smoorenburg GF. Histological effects of co-administration of an ACTH((4-9)) analogue, ORG 2766, on cisplatin ototoxicity in the albino guinea pig. Hear Res. 2000 Jun;144(1-2):157-67. PubMed PMID: 10831874.
9: Fekete M, De Wied D. Naltrexone-insensitive facilitation and naltrexone-sensitive inhibition of passive avoidance behavior of the ACTH-(4-9) analog (ORG 2766) are located in two different parts of the molecule. Eur J Pharmacol. 1982 Jul 16;81(3):441-8. PubMed PMID: 6288413.
10: Van der Zee CE, Van der Hoop RG, Gispen WH. Beneficial effect of Org 2766 in treatment of peripheral neuropathy in streptozocin-induced diabetic rats. Diabetes. 1989 Feb;38(2):225-30. PubMed PMID: 2536628.
11: Partanen JV, Soininen H, Riekkinen PJ. Does an ACTH derivative (Org 2766) prevent deterioration of EEG in Alzheimer's disease? Electroencephalogr Clin Neurophysiol. 1986 Jun;63(6):547-51. PubMed PMID: 2422004.
12: Fekete M, Drago F, Van Ree JM, Bohus B, Wiegant VM, De Wied D. Naltrexone-sensitive behavioral actions of the ACTH 4-9 analog (Org 2766). Life Sci. 1983 May 9;32(19):2193-204. PubMed PMID: 6302425.
13: Roberts JA, Jenison EL, Kim K, Clarke-Pearson D, Langleben A. A randomized, multicenter, double-blind, placebo-controlled, dose-finding study of ORG 2766 in the prevention or delay of cisplatin-induced neuropathies in women with ovarian cancer. Gynecol Oncol. 1997 Nov;67(2):172-7. PubMed PMID: 9367703.
14: Hamers FP, Pette C, Neijt JP, Gispen WH. The ACTH-(4-9) analog, ORG 2766, prevents taxol-induced neuropathy in rats. Eur J Pharmacol. 1993 Mar 16;233(1):177-8. PubMed PMID: 8097161.
15: Plantinga LC, Verhaagen J, Wong SL, Edwards PM, Bär PR, Gispen WH. The neurotrophic peptide Org 2766 does not influence the expression of the immediate early gene c-fos following sciatic nerve crush in the rat. Int J Dev Neurosci. 1994 Apr;12(2):117-25. PubMed PMID: 7942087.
16: Murry R, McLane JA, Gruener G. Effects of ORG 2766, a neurotrophic ACTH4-9 analogue, in neuroblastoma cells. Ann N Y Acad Sci. 1993 May 28;679:270-5. PubMed PMID: 8390145.
17: Müller LJ, Gerritsen van der Hoop R, Moorer-van Delft CM, Gispen WH, Roubos EW. Morphological and electrophysiological study of the effects of cisplatin and ORG.2766 on rat spinal ganglion neurons. Cancer Res. 1990 Apr 15;50(8):2437-42. PubMed PMID: 2156619.
18: Buitelaar JK, van Engeland H, de Kogel K, de Vries H, van Hooff J, van Ree J. The adrenocorticotrophic hormone (4-9) analog ORG 2766 benefits autistic children: report on a second controlled clinical trial. J Am Acad Child Adolesc Psychiatry. 1992 Nov;31(6):1149-56. PubMed PMID: 1331023.
19: Walker JM, Berntson GG, Sandman CA, Kastin AJ, Akil H. Induction of analgesia by central administration of ORG 2766, an analog of ACTH4--9. Eur J Pharmacol. 1981 Jan 5;69(1):71-9. PubMed PMID: 6258942.
20: Schmidt MS, Chirino-Barcelo FI, McDaniel WF. ORG 2766 fails to improve visual functions in rats with occipital lesions. Neuroreport. 1992 Jan;3(1):29-32. PubMed PMID: 1319226.

Explore Compound Types